molecular formula C10H16N5O2+ B11525120 N-[(2Z)-3-(dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)prop-2-en-1-ylidene]-N-methylmethanaminium

N-[(2Z)-3-(dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)prop-2-en-1-ylidene]-N-methylmethanaminium

Cat. No.: B11525120
M. Wt: 238.27 g/mol
InChI Key: OXVJPKAOZHUZST-UHFFFAOYSA-N
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Description

[(2E)-3-(DIMETHYLAMINO)-2-(4-NITRO-1H-PYRAZOL-3-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group and a nitro-substituted pyrazole ring, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-3-(DIMETHYLAMINO)-2-(4-NITRO-1H-PYRAZOL-3-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with a suitable aldehyde or ketone, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2E)-3-(DIMETHYLAMINO)-2-(4-NITRO-1H-PYRAZOL-3-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

[(2E)-3-(DIMETHYLAMINO)-2-(4-NITRO-1H-PYRAZOL-3-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(2E)-3-(DIMETHYLAMINO)-2-(4-NITRO-1H-PYRAZOL-3-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo intramolecular charge transfer, which can influence various biochemical processes. The nitro group and dimethylamino group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

[(2E)-3-(DIMETHYLAMINO)-2-(4-NITRO-1H-PYRAZOL-3-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM can be compared with other similar compounds, such as:

    [(2E)-3-(DIMETHYLAMINO)-2-(4-METHYL-1H-PYRAZOL-3-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM: Similar structure but with a methyl group instead of a nitro group.

    [(2E)-3-(DIMETHYLAMINO)-2-(4-CHLORO-1H-PYRAZOL-3-YL)PROP-2-EN-1-YLIDENE]DIMETHYLAZANIUM: Contains a chloro group instead of a nitro group.

Properties

Molecular Formula

C10H16N5O2+

Molecular Weight

238.27 g/mol

IUPAC Name

[(Z)-3-(dimethylamino)-2-(4-nitro-1H-pyrazol-5-yl)prop-2-enylidene]-dimethylazanium

InChI

InChI=1S/C10H16N5O2/c1-13(2)6-8(7-14(3)4)10-9(15(16)17)5-11-12-10/h5-7H,1-4H3,(H,11,12)/q+1

InChI Key

OXVJPKAOZHUZST-UHFFFAOYSA-N

Isomeric SMILES

CN(C)/C=C(\C=[N+](C)C)/C1=C(C=NN1)[N+](=O)[O-]

Canonical SMILES

CN(C)C=C(C=[N+](C)C)C1=C(C=NN1)[N+](=O)[O-]

Origin of Product

United States

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